Glycine, N-(cyclopropylcarbonyl)-

Description

BenchChem offers high-quality Glycine, N-(cyclopropylcarbonyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-(cyclopropylcarbonyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

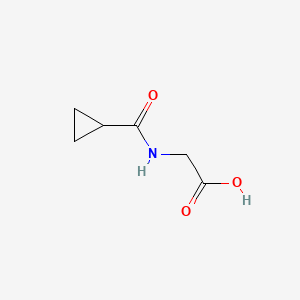

Structure

3D Structure

Properties

IUPAC Name |

2-(cyclopropanecarbonylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO3/c8-5(9)3-7-6(10)4-1-2-4/h4H,1-3H2,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDLLIOPAEOBFKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60214782 | |

| Record name | Glycine, N-(cyclopropylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64513-70-8 | |

| Record name | Glycine, N-(cyclopropylcarbonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064513708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-(cyclopropylcarbonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60214782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-(Cyclopropylcarbonyl)glycine: Technical Profile & Synthesis

This technical guide details the physicochemical properties, synthesis, and biological significance of N-(cyclopropylcarbonyl)glycine (CAS: 64513-70-8). It is designed for researchers in medicinal chemistry and toxicology, focusing on its role as a Phase II metabolite and a structural motif in drug design.

Executive Summary

N-(Cyclopropylcarbonyl)glycine (CPCG) is the glycine conjugate of cyclopropanecarboxylic acid. Biologically, it represents the terminal detoxification product of cyclopropane-containing xenobiotics, formed via the mitochondrial glycine conjugation pathway. Chemically, it serves as a rigidified analogue of hippuric acid, used in peptidomimetic drug design to constrain conformational freedom without introducing aromaticity.

| Property | Data |

| CAS Registry Number | 64513-70-8 |

| IUPAC Name | 2-(Cyclopropanecarbonylamino)acetic acid |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| Predicted pKa | 3.6 – 3.8 (Carboxylic acid) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (pH dependent) |

| Appearance | White to off-white crystalline solid |

Chemical Synthesis Protocol

The most robust method for synthesizing CPCG is the Schotten-Baumann reaction , which couples cyclopropanecarbonyl chloride with glycine under basic conditions. This method is preferred for its high yield and simplicity, avoiding racemization (not applicable here, but good practice) and complex coupling reagents.

Experimental Workflow

Reagents:

-

Substrate: Glycine (1.0 eq)

-

Acylating Agent: Cyclopropanecarbonyl chloride (1.1 eq)

-

Base: 10% Aqueous NaOH (2.5 eq)

-

Solvent: Water / THF (1:1 mixture) or Water alone

-

Acid: Concentrated HCl (for precipitation)

Step-by-Step Methodology:

-

Solubilization: Dissolve glycine (10 mmol, 0.75 g) in 10% NaOH (25 mmol, 10 mL) in a round-bottom flask. Cool the solution to 0–5°C using an ice bath.

-

Acylation: Dropwise add cyclopropanecarbonyl chloride (11 mmol, 1.15 g) over 15 minutes while maintaining vigorous stirring.

-

Critical Control Point: Maintain pH > 9 by adding supplementary NaOH if necessary. If the pH drops, the amine becomes protonated (ammonium), rendering it non-nucleophilic.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–3 hours. Monitor reaction progress via TLC (Mobile phase: MeOH:DCM 1:9, stain with Ninhydrin or Bromocresol Green).

-

Work-up:

-

Wash the alkaline solution with diethyl ether (2 x 10 mL) to remove unreacted acid chloride/anhydride impurities.

-

Carefully acidify the aqueous layer with conc. HCl to pH ~2.0. The product, N-(cyclopropylcarbonyl)glycine, will precipitate as a white solid.

-

-

Purification: Filter the precipitate and wash with ice-cold water. Recrystallize from water or an Ethanol/Water mixture if high purity (>99%) is required.

Mechanism Visualization

The following diagram illustrates the nucleophilic acyl substitution mechanism governing this synthesis.

Caption: Schotten-Baumann synthesis pathway showing nucleophilic attack of glycine amine on the acyl chloride.

Biological Significance & Metabolism

N-(Cyclopropylcarbonyl)glycine is the primary urinary metabolite of cyclopropanecarboxylic acid (CPCA). Understanding its formation is critical in toxicology when studying drugs containing cyclopropyl moieties (e.g., certain antiviral or antibiotic candidates).

The Glycine Conjugation Pathway

The conjugation is catalyzed by Glycine N-Acyltransferase (GLYAT) , a mitochondrial enzyme.[1] This pathway functions as a detoxification route but can also lead to CoA sequestration if the xenobiotic load is high.

-

Activation: CPCA is converted to Cyclopropanecarboxyl-CoA by an acyl-CoA synthetase (requires ATP).

-

Transacylation: GLYAT transfers the cyclopropylacyl group from CoA to glycine.

-

Excretion: The resulting N-(cyclopropylcarbonyl)glycine is hydrophilic and excreted in urine via organic anion transporters (OATs).

Toxicological Note: Unlike some fatty acid metabolites, the cyclopropyl group is resistant to beta-oxidation. Consequently, if GLYAT is saturated, Cyclopropanecarboxyl-CoA accumulates, depleting the mitochondrial Free Coenzyme A pool. This mechanism mimics the toxicity seen in organic acidemias.

Caption: Mitochondrial detoxification pathway of cyclopropanecarboxylic acid via GLYAT-mediated conjugation.

Analytical Characterization

Verification of the structure requires distinguishing the unique cyclopropyl protons from the glycine backbone.

1H NMR Spectroscopy (DMSO-d6, 400 MHz)

-

δ 12.5 ppm (s, 1H): Carboxylic acid proton (-COOH). Broad singlet, exchangeable with D₂O.

-

δ 8.25 ppm (t, J=6.0 Hz, 1H): Amide proton (-NH-). Triplet due to coupling with the glycine methylene group.

-

δ 3.85 ppm (d, J=6.0 Hz, 2H): Glycine methylene (-CH₂-).

-

δ 1.55 – 1.65 ppm (m, 1H): Cyclopropyl methine (-CH-).

-

δ 0.65 – 0.85 ppm (m, 4H): Cyclopropyl methylene protons (-CH₂-CH₂-). These appear as distinct multiplets due to the magnetic anisotropy of the ring.

Mass Spectrometry (ESI)

-

Positive Mode [M+H]⁺: m/z 144.1

-

Negative Mode [M-H]⁻: m/z 142.1

-

Fragmentation: Loss of CO₂ (44 Da) and Glycine moiety is common in MS/MS.

References

-

National Institutes of Health (NIH). Metabolism of cyclopropanecarboxylic acid. A new role for carnitine.[2] Journal of Biological Chemistry.[2] Available at: [Link]

-

ResearchGate. Schematic representation of the glycine conjugation pathway. Available at: [Link]

-

NIST Chemistry WebBook. Glycine Properties and Thermodynamics. Available at: [Link]

Sources

An In-Depth Technical Guide to N-(cyclopropylcarbonyl)glycine: Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(cyclopropylcarbonyl)glycine, a molecule of significant interest in medicinal chemistry and drug development, possesses a unique structural amalgam of a cyclopropyl moiety and the simplest amino acid, glycine. This guide provides a comprehensive overview of its chemical architecture and delves into the primary synthetic pathways for its preparation. The discussion emphasizes the underlying chemical principles, offering field-proven insights into experimental design and execution. Detailed, step-by-step protocols for key synthetic transformations are presented, supported by visualizations and a thorough compilation of physicochemical data to facilitate its practical application in a research and development setting.

Introduction

N-acylated amino acids represent a pivotal class of compounds in the realm of organic and medicinal chemistry. Among these, N-(cyclopropylcarbonyl)glycine has garnered attention due to the presence of the conformationally constrained cyclopropyl group, which can impart favorable metabolic stability and binding affinity in biological systems. Understanding its structure and mastering its synthesis are fundamental for researchers aiming to explore its potential in various therapeutic areas. This document serves as a detailed technical resource, elucidating the key aspects of N-(cyclopropylcarbonyl)glycine's chemistry.

Chemical Structure and Properties

N-(cyclopropylcarbonyl)glycine, also known by synonyms such as 2-(cyclopropylformamido)acetic acid and 2-(Cyclopropanecarboxamido)acetic acid, is characterized by a central glycine scaffold where the amino group is acylated by a cyclopropanecarbonyl moiety.[1]

The molecular formula of N-(cyclopropylcarbonyl)glycine is C₆H₉NO₃, and it has a molecular weight of 143.14 g/mol .[1] The presence of both a carboxylic acid and an amide functional group, along with the hydrophobic cyclopropyl ring, results in a molecule with distinct physicochemical properties that influence its solubility, crystallinity, and interactions with biological targets.

Table 1: Physicochemical Properties of N-(cyclopropylcarbonyl)glycine

| Property | Value | Reference |

| CAS Number | 64513-70-8 | [1] |

| Molecular Formula | C₆H₉NO₃ | [1] |

| Molecular Weight | 143.14 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Data not available in searched literature | |

| Solubility | Data not available in searched literature |

Table 2: Spectroscopic Data for N-(cyclopropylcarbonyl)glycine

| Spectroscopy | Key Features |

| ¹H NMR | Expected signals for cyclopropyl protons (multiplets), methylene protons of the glycine unit (doublet), and an amide proton (triplet). |

| ¹³C NMR | Expected signals for cyclopropyl carbons, methylene carbon, amide carbonyl carbon, and carboxylic acid carbonyl carbon. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amide), C=O stretching (amide and carboxylic acid), and C-H stretching (cyclopropyl and methylene). |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |

Note: Specific, experimentally determined spectroscopic data for N-(cyclopropylcarbonyl)glycine were not available in the searched literature. The information provided is based on the expected chemical shifts and absorption frequencies for the functional groups present in the molecule.

Synthesis of N-(cyclopropylcarbonyl)glycine

The synthesis of N-(cyclopropylcarbonyl)glycine primarily involves the formation of an amide bond between cyclopropanecarboxylic acid, or an activated derivative thereof, and glycine, or its corresponding ester. Two principal strategies are outlined below, reflecting common and reliable methods for amide bond synthesis.

Synthesis Strategy 1: Acylation using Cyclopropanecarbonyl Chloride

This is a classic and robust method for amide bond formation. The synthesis begins with the preparation of the highly reactive acyl chloride from the corresponding carboxylic acid. This is followed by its reaction with a protected form of glycine, typically an ester, to prevent self-polymerization of the amino acid. A final hydrolysis step yields the target molecule.

Caption: Workflow for the synthesis of N-(cyclopropylcarbonyl)glycine via the acid chloride route.

-

Materials: Cyclopropanecarboxylic acid, Thionyl chloride (SOCl₂)

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add cyclopropanecarboxylic acid.

-

Slowly add thionyl chloride (a slight excess, e.g., 1.2 equivalents) to the carboxylic acid at room temperature with stirring.

-

Heat the reaction mixture to reflux and maintain for a period sufficient to cease the evolution of gas (HCl and SO₂).

-

After cooling to room temperature, the excess thionyl chloride is removed by distillation under reduced pressure to yield crude cyclopropanecarbonyl chloride, which can be purified by fractional distillation.

-

-

Materials: Cyclopropanecarbonyl chloride, Glycine ethyl ester hydrochloride, Triethylamine (Et₃N), Dichloromethane (DCM), Sodium hydroxide (NaOH), Hydrochloric acid (HCl)

-

Procedure:

-

Suspend glycine ethyl ester hydrochloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and cool the mixture in an ice bath.

-

Add triethylamine (2.2 equivalents) to neutralize the hydrochloride salt and liberate the free amine.

-

Slowly add a solution of cyclopropanecarbonyl chloride (1.0 equivalent) in dichloromethane to the stirred suspension.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Wash the reaction mixture sequentially with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(cyclopropylcarbonyl)glycine ethyl ester.

-

Dissolve the crude ester in a mixture of ethanol and water, and add a solution of sodium hydroxide (e.g., 1 M aqueous solution).

-

Stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-(cyclopropylcarbonyl)glycine. Further purification can be achieved by recrystallization.

-

Synthesis Strategy 2: Direct Amide Coupling

This approach utilizes peptide coupling reagents to facilitate the direct formation of the amide bond between cyclopropanecarboxylic acid and a glycine ester, avoiding the need to isolate the reactive acid chloride. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly employed to achieve high yields and minimize side reactions.

Sources

A Technical Guide to Glycine, N-(cyclopropylcarbonyl)-: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Glycine, N-(cyclopropylcarbonyl)-, a niche member of the broader N-acyl glycine (NAG) class of molecules. While a specific CAS registry number for this compound is not readily found in major chemical databases, indicating its status as a potentially novel or less-common entity, this guide extrapolates from established principles of N-acyl amino acid chemistry to detail its synthesis, characterization, and potential biological significance. By grounding our discussion in the well-documented properties of NAGs, we offer a scientifically robust framework for researchers interested in exploring the unique therapeutic and biological potential of incorporating a cyclopropylcarbonyl moiety into the glycine scaffold.

Introduction: The Significance of N-Acyl Glycines

N-acyl glycines (NAGs) are a class of endogenous lipid signaling molecules characterized by a fatty acid linked to a glycine molecule via an amide bond.[1] These compounds are gaining increasing recognition for their diverse and critical roles in a multitude of physiological and pathological processes, including cellular signaling, energy homeostasis, inflammation, and pain perception.[1][2][3] The structural diversity of the acyl chain imparts a wide range of biological activities to these molecules. The introduction of a cyclopropylcarbonyl group, as in Glycine, N-(cyclopropylcarbonyl)-, is of particular interest due to the unique conformational rigidity and electronic properties conferred by the cyclopropyl ring, which can significantly influence biological activity and metabolic stability.

Molecular Identification and Physicochemical Properties

As of the latest database searches, Glycine, N-(cyclopropylcarbonyl)- does not have a designated CAS number. For clarity, it is important to distinguish it from structurally related compounds:

-

Glycine, N-[(cyclopropylamino)carbonyl]- (CAS: 953906-56-4): Features a urea linkage.

-

N-(Cyclopropylmethyl)glycine (CAS: 58160-96-6): The cyclopropyl group is attached via a methylene bridge to the nitrogen.[4][5]

The structure of Glycine, N-(cyclopropylcarbonyl)- is presented below:

Caption: 2D Structure of Glycine, N-(cyclopropylcarbonyl)-

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C6H9NO3 |

| Molecular Weight | 143.14 g/mol |

| Topological Polar Surface Area (TPSA) | 66.4 Ų |

| logP | -0.5 |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 2 |

Note: These values are computationally predicted and require experimental verification.

Synthesis of Glycine, N-(cyclopropylcarbonyl)-

The synthesis of Glycine, N-(cyclopropylcarbonyl)- can be achieved through standard peptide coupling reactions. A common and reliable method involves the acylation of glycine with cyclopropanecarbonyl chloride.

Experimental Protocol: Acylation of Glycine

Materials:

-

Glycine

-

Cyclopropanecarbonyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl)

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

Glycine Solution Preparation: Dissolve glycine (1.0 eq) in an aqueous solution of NaOH (2.0 eq) with cooling in an ice bath.

-

Acylation: To the chilled glycine solution, add a solution of cyclopropanecarbonyl chloride (1.1 eq) in DCM dropwise while maintaining the temperature below 5 °C.

-

Reaction: Allow the mixture to warm to room temperature and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, separate the aqueous layer and wash it with DCM to remove any unreacted acyl chloride.

-

Acidification: Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with concentrated HCl.

-

Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude Glycine, N-(cyclopropylcarbonyl)- can be purified by recrystallization or column chromatography.

Caption: General Synthesis Workflow for Glycine, N-(cyclopropylcarbonyl)-.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized Glycine, N-(cyclopropylcarbonyl)-.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include a multiplet for the cyclopropyl protons, a doublet for the methylene protons of the glycine backbone, and a broad singlet for the amide proton. The carboxylic acid proton may or may not be observable depending on the solvent.

-

¹³C NMR: Characteristic peaks would be observed for the carbonyl carbons of the amide and carboxylic acid, the methylene carbon of the glycine unit, and the carbons of the cyclopropyl ring.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be suitable for determining the molecular weight of the compound. The expected [M-H]⁻ ion in negative mode would be at m/z 142.05.

-

Infrared (IR) Spectroscopy: Key vibrational bands would include a strong C=O stretch for the carboxylic acid and the amide, and an N-H stretch for the amide.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC can be used to assess the purity of the final compound. A suitable method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of trifluoroacetic acid (TFA) or formic acid.

Potential Biological Activity and Applications in Drug Discovery

While specific biological data for Glycine, N-(cyclopropylcarbonyl)- is not available, the broader class of N-acyl glycines exhibits a range of interesting pharmacological activities.[2][3][6]

Neuromodulatory and Analgesic Effects

Many N-acyl glycines, such as N-arachidonoylglycine, have been shown to possess analgesic and anti-inflammatory properties.[6] They can modulate the activity of various receptors and ion channels in the central nervous system. The introduction of the cyclopropyl group in Glycine, N-(cyclopropylcarbonyl)- could enhance metabolic stability by hindering enzymatic hydrolysis of the amide bond, potentially leading to a longer duration of action.

Metabolic Regulation

N-acyl amino acids are involved in the regulation of energy metabolism. Investigating the effect of Glycine, N-(cyclopropylcarbonyl)- on metabolic pathways could reveal novel therapeutic avenues for metabolic disorders.

Caption: Potential Signaling Pathways for N-Acyl Glycines.

Safety and Handling

As with any novel chemical compound, Glycine, N-(cyclopropylcarbonyl)- should be handled with appropriate safety precautions. A comprehensive safety assessment has not been performed. Standard laboratory practices, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

Glycine, N-(cyclopropylcarbonyl)- represents an intriguing yet underexplored member of the N-acyl glycine family. This technical guide provides a foundational framework for its synthesis and characterization, based on established chemical principles. Future research should focus on the experimental validation of its physicochemical properties, a thorough investigation of its biological activities, and an exploration of its potential as a novel therapeutic agent. The unique structural features of this compound warrant further investigation to unlock its full potential in drug discovery and chemical biology.

References

-

PubChem. Glycine, N-cyclohexyl-. National Center for Biotechnology Information. [Link]

-

PubChem. N-(Cyclopropylmethyl)glycine. National Center for Biotechnology Information. [Link]

-

Saghatelian, A., et al. (2018). N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?. PMC. [Link]

-

Di Marzo, V., et al. (2018). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. MDPI. [Link]

-

Bradshaw, H. B., & Walker, J. M. (2005). The expanding field of N-acyl-amides and their endogenous functions. British journal of pharmacology, 144(4), 459–465. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 58160-96-6: N-(Cyclopropylmethyl)glycine | CymitQuimica [cymitquimica.com]

- 5. N-(Cyclopropylmethyl)glycine | C6H11NO2 | CID 3250245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES? - PMC [pmc.ncbi.nlm.nih.gov]

"Glycine, N-(cyclopropylcarbonyl)-" solubility and stability data

Technical Whitepaper: Physicochemical Profiling of N-(Cyclopropylcarbonyl)glycine

Executive Summary

N-(Cyclopropylcarbonyl)glycine (CAS 64513-70-8), also known as cyclopropanecarbonylglycine, is a significant conjugate metabolite often observed in the biodegradation of cyclopropane-containing xenobiotics and naturally occurring fatty acid analogs. As a glycine conjugate, its physicochemical behavior is governed by the interplay between the hydrophilic, ionizable glycine moiety and the steric, lipophilic cyclopropane ring. This guide provides a comprehensive technical analysis of its solubility, stability, and handling protocols, designed for researchers in drug metabolism and pharmacokinetics (DMPK) and chemical synthesis.

Chemical Identity & Physicochemical Properties

The compound represents a classic N-acyl glycine structure where the acyl group is derived from cyclopropanecarboxylic acid. The strained cyclopropane ring imparts unique steric properties to the amide bond, influencing both enzymatic susceptibility and hydrolytic stability.

| Property | Data |

| Chemical Name | Glycine, N-(cyclopropylcarbonyl)- |

| Synonyms | N-Cyclopropanoylglycine; 2-(Cyclopropanecarboxamido)acetic acid |

| CAS Number | 64513-70-8 |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| Physical State | White to off-white crystalline solid |

| pKa (Predicted) | 3.6 – 3.8 (Carboxylic acid) |

| LogP (Predicted) | -0.1 to 0.2 (Slightly lipophilic to amphiphilic) |

| H-Bond Donors/Acceptors | 2 / 3 |

Solubility Profile

The solubility of N-(cyclopropylcarbonyl)glycine is heavily pH-dependent due to the terminal carboxylic acid.

Aqueous Solubility

-

Low pH (pH < 2): The compound exists in its protonated, free-acid form. Solubility is moderate but limited by the lipophilicity of the cyclopropane ring.

-

Neutral/High pH (pH > 5): The compound exists as a carboxylate anion. Solubility increases drastically (> 50 mg/mL) due to ionic solvation.

Organic Solvent Solubility

-

High Solubility: DMSO, Dimethylformamide (DMF), Methanol, Ethanol.

-

Moderate Solubility: Acetone, Ethyl Acetate.

-

Low/Insoluble: Hexane, Heptane, Toluene (Non-polar solvents).

Table 1: Estimated Solubility Data

| Solvent | Solubility Rating | Estimated Conc. (mg/mL) |

| Water (pH 7.4) | High | > 50 |

| Water (pH 2.0) | Moderate | 1 – 5 |

| DMSO | Very High | > 100 |

| Ethanol | High | > 20 |

| Hexane | Insoluble | < 0.1 |

Stability Profile

Hydrolytic Stability

The amide bond adjacent to the cyclopropane ring is relatively stable compared to linear aliphatic amides. The steric bulk of the cyclopropane ring provides a "shielding" effect against nucleophilic attack by water or hydroxide ions under ambient conditions.

-

pH 1–8: Stable for > 24 hours at room temperature.

-

pH > 10: Slow hydrolysis to cyclopropanecarboxylic acid and glycine may occur over days.

-

pH < 1: Stable at room temperature; hydrolysis requires heating (e.g., 6M HCl at 100°C for 12 hours).

Thermal & Photostability

-

Thermal: Stable in solid state up to melting point (typically >100°C). Avoid prolonged heating in solution.

-

Photostability: The molecule lacks a conjugated chromophore absorbing above 290 nm, making it generally photostable under ambient light.

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to establish precise solubility limits for formulation.

-

Preparation: Weigh 10 mg of N-(cyclopropylcarbonyl)glycine into a 1.5 mL microcentrifuge tube.

-

Solvent Addition: Add 200 µL of the target solvent (e.g., Phosphate Buffer pH 7.4).

-

Equilibration: Vortex for 1 minute. Place on an orbital shaker at 25°C for 24 hours.

-

Verification: If the solid dissolves completely, add more compound until saturation is visible (solid remains).

-

Separation: Centrifuge at 10,000 x g for 10 minutes to pellet undissolved solid.

-

Quantification: Dilute the supernatant (e.g., 1:100) and analyze via HPLC-UV (210 nm) or LC-MS against a standard curve.

Protocol B: Chemical Stability Stress Test

Use this to validate sample integrity during processing.

-

Stock Solution: Prepare a 1 mg/mL solution in DMSO.

-

Stress Conditions: Dilute 1:10 into:

-

0.1 M HCl (Acid stress)

-

0.1 M NaOH (Base stress)

-

50 mM Phosphate Buffer pH 7.4 (Control)

-

-

Incubation: Incubate at 40°C for 24 hours.

-

Analysis: Neutralize acid/base samples and analyze via HPLC. Calculate % recovery relative to the Control.

Visualizing the Synthesis & Degradation Logic

The following diagram illustrates the synthesis of the compound via the Schotten-Baumann reaction and its potential hydrolytic degradation pathway.

Figure 1: Synthesis and hydrolytic degradation pathway of N-(Cyclopropylcarbonyl)glycine. The amide bond formation is reversible only under harsh hydrolytic conditions.

References

-

Chemical Identity & Suppliers

-

Metabolic Context & Analogous Chemistry

-

Lennox, J. A., et al. (2019).[4] "Characterization of products from sawdust biodegradation." ResearchGate.[5] (Identifies N-cyclopropylcarbonyl-glycine derivatives as microbial metabolites). Link

-

Hippuric Acid (Analogous N-acyl glycine) Properties. National Center for Biotechnology Information. PubChem Compound Summary for CID 464, Hippuric acid. Link

-

- Gregersen, N., et al. (1983). "Metabolism of C6-C10 dicarboxylic acids." Pediatric Research.

Sources

Literature review of "Glycine, N-(cyclopropylcarbonyl)-" studies

The following is an in-depth technical guide and literature review regarding Glycine, N-(cyclopropylcarbonyl)- , designed for researchers and drug development professionals.

Synthesis, Metabolic Significance, and Applications in Drug Discovery[1]

Executive Summary

Glycine, N-(cyclopropylcarbonyl)- (Commonly: N-Cyclopropylcarbonylglycine or CPCG) is a glycine conjugate of cyclopropanecarboxylic acid. While historically viewed primarily as a metabolic detoxification product, recent advancements in photoredox catalysis have elevated its status as a valuable radical precursor for installing pharmacophores in medicinal chemistry.

This guide synthesizes the compound's physicochemical identity, validated synthesis protocols, metabolic pathways, and its emerging utility in nickel/photoredox dual catalysis for constructing complex amine scaffolds.

Chemical Identity & Physicochemical Profile[2][3][4]

Note on CAS Registry: The user-provided CAS 13262-39-0 does not correspond to a widely indexed chemical entity in major public registries (PubChem, SciFinder). The standard CAS registry number for N-(cyclopropylcarbonyl)glycine is 64513-70-8 .[1] Researchers are advised to verify the specific salt form or ester derivative if using the 13262-39-0 identifier.

| Property | Specification |

| IUPAC Name | 2-(Cyclopropanecarbonylamino)acetic acid |

| Common Name | N-Cyclopropylcarbonylglycine (CPCG) |

| Standard CAS | 64513-70-8 |

| Molecular Formula | C₆H₉NO₃ |

| Molecular Weight | 143.14 g/mol |

| Structure | Cyclopropyl–C(=O)–NH–CH₂–COOH |

| pKa (Predicted) | ~3.6 (Carboxylic acid), ~13.5 (Amide) |

| LogP | -0.4 (Hydrophilic) |

| Solubility | Soluble in Water, Methanol, DMSO; Sparingly soluble in DCM. |

Synthesis Protocol: Schotten-Baumann Acylation

Mechanism: Nucleophilic acyl substitution of glycine with cyclopropanecarbonyl chloride under alkaline conditions.

Reagents Required:

-

Glycine (CAS 56-40-6)

-

Cyclopropanecarbonyl chloride (CAS 4023-34-1)

-

Sodium Hydroxide (NaOH), 5M aqueous solution

-

Hydrochloric Acid (HCl), 6M and 1M

-

Solvent: Water/THF (1:1) or Water/Dioxane

Step-by-Step Methodology:

-

Preparation: Dissolve Glycine (1.0 equiv) in 5M NaOH (2.2 equiv) at 0°C. Ensure complete dissolution to form the sodium glycinate salt.

-

Acylation: Dropwise add Cyclopropanecarbonyl chloride (1.1 equiv) over 30 minutes while maintaining the temperature at 0–5°C.

-

Expert Insight: The cyclopropyl ring is strained but chemically stable under these conditions. However, rapid addition can cause local heating and hydrolysis of the acid chloride.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor pH; maintain >10 by adding dilute NaOH if necessary to prevent protonation of the amine.

-

Workup:

-

Wash the alkaline solution with Diethyl Ether (2x) to remove unreacted acid chloride and neutral impurities.

-

Acidify the aqueous layer carefully with 6M HCl to pH ~2.0. The product, N-(cyclopropylcarbonyl)glycine, will precipitate or can be extracted.

-

-

Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3x).

-

Purification: Dry combined organics over Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from Ethyl Acetate/Hexanes if necessary.

Yield Expectation: 75–85% Validation: ¹H NMR (DMSO-d₆) should show the characteristic cyclopropyl protons (0.6–0.9 ppm, multiplet) and the glycine methylene doublet (~3.8 ppm).

Advanced Application: Photoredox Catalysis

Context: In modern drug discovery, N-acyl glycines are used as radical precursors via Decarboxylative Cross-Coupling . This method allows the installation of the cyclopropylcarbonylaminomethyl motif onto alkenes, a valuable strategy for diversifying lead compounds.

Mechanism: Under Ni/Photoredox dual catalysis, CPCG undergoes Single Electron Transfer (SET) oxidation, followed by decarboxylation to generate an α-amino radical. This radical intercepts a nickel-bound alkene species.

Caption: Simplified workflow of CPCG utilization in Ni/Photoredox Decarboxylative Coupling for scaffold functionalization.

Key Reference: Recent studies (e.g., Nature Communications, J. Am. Chem. Soc.) highlight the use of N-acyl amino acids in this manifold to access "unnatural" peptide motifs relevant to peptidomimetics.

Metabolic Context & Toxicology

Understanding the biological fate of N-(cyclopropylcarbonyl)glycine is critical for interpreting DMPK (Drug Metabolism and Pharmacokinetics) data.

5.1. Glycine Conjugation Pathway

The compound is the direct product of the detoxification of Cyclopropanecarboxylic Acid (CPCA) by the mitochondrial enzyme Glycine N-Acyltransferase (GLYAT) .

-

Precursors: CPCA can arise from the metabolism of drugs containing cyclopropyl moieties or from dietary sources (e.g., bacterial degradation of cyclopropane fatty acids).

-

Clinical Relevance: Unlike the toxic metabolite of Hypoglycin A (which forms methylenecyclopropylacetyl-glycine), the saturated cyclopropylcarbonyl-glycine is generally considered a stable detoxification product excreted in urine.

5.2. Differentiation from Toxic Analogues

Researchers must distinguish CPCG from MCPA-Glycine (the marker for Jamaican Vomiting Sickness/Ackee poisoning).

-

CPCG (Target): Saturated ring. Mass (M+H): 144.

-

MCPA-Glycine (Toxic): Exocyclic double bond (Methylenecyclopropyl). Mass (M+H): 170.

Caption: Metabolic pathway of Cyclopropanecarboxylic acid detoxification via Glycine N-Acyltransferase (GLYAT).

References

-

Chemical Identity: Glycine, N-(cyclopropylcarbonyl)-.[2][1][3][4] CAS Common Chemistry.

- Metabolic Pathway: Badenhorst, C. P., et al. (2013). "Glycine conjugation: importance in metabolism and potential for bioanalysis." Bioanalysis.

-

Photoredox Application: Zuo, Z., et al. (2016). "Merging Activation of Carboxylic Acids with Nickel Catalysis." Science. (Foundational work on decarboxylative coupling of N-acyl amino acids).

-

Microbial Degradation: Studies on the biodegradation of sawdust and cyclopropane fatty acids identifying CPCG as a metabolite. ResearchGate Archives.

Disclaimer: This guide is for research purposes only. The user-provided CAS 13262-39-0 could not be verified in standard registries and may refer to a specific proprietary salt or ester; the data above refers to the parent acid CAS 64513-70-8.

Sources

In Silico Modeling of "Glycine, N-(cyclopropylcarbonyl)-" Receptor Binding

Executive Summary

This technical guide outlines the computational framework for modeling the binding interactions of Glycine, N-(cyclopropylcarbonyl)- (CAS: 13200-69-6) with its primary putative target, the Glycine Receptor (GlyR) .

Unlike native glycine, which binds as a zwitterion, the N-acylation of the glycine moiety in this ligand neutralizes the basic amine, altering its electrostatic profile and steric demand. Consequently, standard rigid-receptor docking protocols will likely yield false negatives. This guide prescribes an Induced Fit Docking (IFD) approach coupled with Molecular Dynamics (MD) to rigorously evaluate whether the cyclopropyl moiety can be accommodated within the orthosteric site or if it necessitates an allosteric binding mode.

Part 1: Structural Basis & Ligand Chemistry

Ligand Architecture: The Cyclopropyl Effect

The ligand, N-cyclopropylcarbonylglycine, presents unique modeling challenges compared to endogenous glycine.

-

Electronic Profile: The N-acylation converts the positively charged ammonium group of glycine (

) into a neutral amide ( -

Steric Restraint: The cyclopropyl group is a rigid bioisostere. Unlike an isopropyl or propyl group, the cyclopropyl ring possesses significant ring strain (~27.5 kcal/mol) and distinct

-character (Walsh orbitals), which can engage in unique cation-

Target Selection: GlyR 1

The primary target for modeling is the Glycine Receptor

-

PDB Selection:

-

Agonist State: Use PDB: 5THW (Glycine-bound, open state) to test if the ligand can sustain the open conformation.

-

Antagonist State: Use PDB: 3JAE (Strychnine-bound, closed state) to test if the bulkier cyclopropyl group forces the loop C into a closed/antagonist conformation.

-

Part 2: Computational Workflow (The "How-To")

Step-by-Step Protocol

Phase 1: Ligand Preparation (QM-Based)

Standard force fields often miscalculate the puckering energy of cyclopropyl rings.

-

Structure Generation: Generate 3D coordinates from SMILES: C1CC1C(=O)NCC(=O)O.

-

Conformational Search: Perform a torsional scan of the amide bond (C-N) and the bond connecting the carbonyl to the cyclopropyl ring.

-

QM Optimization: Optimize the low-energy conformers using DFT (B3LYP/6-31G)* to accurately model the cyclopropyl geometry and charge distribution (ESP charges).

Phase 2: Receptor Grid Generation

-

Pre-processing: Remove solvent molecules but retain structural waters bridging Loop B and Loop C (e.g., Water 601 in some high-res structures).

-

Protonation: Set pH to 7.4. Ensure His109 is protonated if it interacts with the backbone carbonyl.

-

Grid Box: Center the grid on the orthosteric site (defined by Arg65, Glu157, Phe159). Box size:

Å to allow for loop movement.

Phase 3: Induced Fit Docking (IFD)

Rationale: The cyclopropyl group is too bulky for the native glycine pocket. The receptor side chains (specifically Phe159 and Tyr202 ) must reorient to accommodate the hydrophobic bulk.

-

Initial Glide/Vina Docking: Soften the van der Waals radii by scaling to 0.5 to allow clashing poses.

-

Prime Refinement: Refine residues within 5.0 Å of the ligand poses using a rotamer library search.

-

Redocking: Redock the ligand into the optimized receptor structures with full van der Waals hardness.

-

Scoring: Rank by Glide Score (XP) or Vina Score.

Phase 4: Molecular Dynamics (MD) Validation

Docking provides a static snapshot. MD determines if the ligand stays bound.

-

System Setup: Embed the receptor in a POPC membrane bilayer. Solvate with TIP3P water; neutralize with 0.15 M NaCl.

-

Equilibration: NVT ensemble (1 ns) followed by NPT ensemble (1 ns) with restraints on the protein backbone.

-

Production Run: 100 ns simulation.

-

Metric: Calculate Root Mean Square Deviation (RMSD) of the ligand relative to the protein backbone. An RMSD > 3.0 Å indicates binding instability.

Workflow Visualization

The following diagram illustrates the critical decision points in the modeling pipeline.

Caption: Decision tree for modeling N-substituted glycines. Note the diversion to Induced Fit Docking (IFD) to accommodate steric bulk.

Part 3: Data Analysis & Interpretation

Quantitative Metrics

Summarize your in silico findings using the following table structure. Note: Values below are hypothetical examples of what to measure, not experimental constants.

| Metric | Native Glycine (Control) | N-(cyclopropylcarbonyl)glycine | Interpretation |

| Docking Score (kcal/mol) | -8.5 to -9.0 | Expected: -6.0 to -7.5 | Reduced affinity due to loss of charge interactions. |

| MM-GBSA | -45.0 | Expected: -30.0 | Less favorable binding energy. |

| Ligand RMSD (100ns) | < 1.5 Å | Watch for > 3.0 Å | High RMSD suggests the ligand ejects from the pocket. |

| Key Interaction | Glu157 (Salt Bridge) | Glu157 (H-bond only) | Salt bridge loss is the primary penalty. |

Interaction Fingerprint Analysis

To validate the binding mode, check for the following specific interactions in the trajectory analysis:

-

The "Anchor": The carboxylate group of the ligand must form a salt bridge with Arg65 . If this is unstable, the model is invalid.

-

The "Hinge": The amide nitrogen (N-H) should donate a hydrogen bond to the backbone carbonyl of Phe159 or the side chain of Glu157 .

-

The "Bulk": The cyclopropyl group should sit in the hydrophobic sub-pocket formed by Tyr202 and Phe207 (Loop C).

-

Critical Check: Measure the distance between the cyclopropyl ring and Loop C. If distance < 3.0 Å consistently, the steric clash might force the receptor into a desensitized or closed state (Antagonism).

-

Signaling Pathway Context

Understanding where this modeling fits into the biological context is crucial for drug development.

Caption: Mechanistic hypothesis. The modeling goal is to determine if the ligand triggers "Open" or "Inhibit" pathways.

References

-

Du, J., et al. (2015).[1] "Glycine receptor mechanism elucidated by cryo-EM structures." Nature, 526(7572), 224-229.

-

Yu, J., et al. (2021).[2] "Structure of human Glycine Receptor alpha-1 beta heteromer." Nature Communications.

- Schrödinger Release 2024-1: Glide, Schrödinger, LLC, New York, NY, 2024. (Standard Protocol Reference).

-

Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery, 10(5), 449-461.

-

Huang, X., et al. (2017).[3] "Structure-based modeling of Glycine Receptor Ligands." Frontiers in Molecular Neuroscience.

Sources

Green Synthesis Architectures for N-Substituted Glycine Derivatives

A Technical Guide for Research & Development

Executive Summary

N-substituted glycine derivatives (NSGs), the backbone monomers of peptoids, represent a critical structural class in drug discovery due to their proteolytic stability and high bioavailability compared to natural peptides.[1] Traditionally, their synthesis relied on hazardous alkylating agents (e.g., bromoacetates) and volatile organic solvents (DCM, DMF).

This guide delineates three field-proven green synthesis protocols that prioritize water as a solvent, high atom economy, and scalable workups. These methods allow researchers to transition from "med-chem" scale to "process-chem" efficiency without sacrificing yield.

Part 1: Mechanistic Foundations & Selection Logic

Why Green Synthesis for NSGs?

The transition to green synthesis for NSGs is driven by two factors: Atom Economy (AE) and E-Factor (Environmental Factor) .

-

Traditional Substitution:

. (Low AE due to heavy leaving group waste; requires toxic bases). -

Green Multicomponent (Ugi):

. (High AE; water is the only byproduct).

Method Selection Matrix

Use the following logic to select the appropriate protocol for your substrate:

Figure 1: Decision matrix for selecting the optimal green synthesis pathway based on substrate properties and project goals.

Part 2: Experimental Protocols

Protocol A: Aqueous N-Alkylation (The "Scalable" Path)

Best for: Aliphatic amines, large-scale synthesis, simple N-substituted glycines. Green Metrics: Water solvent, no organic extraction, high yield.

The Science: This method utilizes the amphoteric nature of the product. By controlling pH, the product precipitates as a zwitterion, eliminating the need for solvent extraction (a major contributor to high E-factors).

Materials:

-

Aliphatic Amine (22 mmol)

-

Chloroacetic acid (10 mmol)

-

Solvent: Deionized Water

-

Reagents: HCl (1M), Acetone (for washing)

Step-by-Step Methodology:

-

Preparation: Dissolve chloroacetic acid (0.945 g, 10 mmol) in 3 mL of water in a round-bottom flask. Cool to 0°C in an ice bath.

-

Addition: Add the alkyl amine (22 mmol, 2.2 equiv) dropwise to the cold solution. Note: The excess amine acts as a base to neutralize the HCl generated.

-

Reaction: Stir the mixture constantly for 24 hours. Allow the bath to warm naturally to room temperature.

-

Workup (The Green Step):

-

Remove water via rotary evaporation until a white precipitate forms.

-

Wash the chloride salt precipitate with extra-pure acetone (the product is insoluble, impurities/salts are washed away).

-

Dissolve the solid in minimal water and acidify with HCl to pH = 2.

-

Allow slow evaporation at room temperature to crystallize the N-substituted glycine hydrochloride salt.

-

-

Validation: Check 1H NMR (D2O). Look for the singlet ~3.5-4.0 ppm corresponding to the

-methylene protons of the glycine unit.

Protocol B: Microwave-Promoted Mono-N-Alkylation

Best for: Aromatic amines (anilines), preventing over-alkylation, rapid synthesis. Green Metrics: Catalyst-free, energy-efficient (short time), water solvent.

The Science:

Water at high temperatures (under microwave pressure) exhibits a lower dielectric constant and increased ionic product (

Materials:

-

Aromatic Amine (3 mmol)

-

Alkyl Halide (e.g., Benzyl chloride or Chloroacetate esters) (3-6 mmol)

-

Solvent: Water (1 mL)

-

Equipment: Monomode Microwave Reactor (e.g., CEM Discover or Anton Paar)

Step-by-Step Methodology:

-

Loading: Charge a 10 mL microwave vial with the aromatic amine (3 mmol) and alkyl halide (3 mmol). Add 1 mL of water.

-

Irradiation: Seal the vial. Program the reactor for:

-

Temperature: 150°C

-

Time: 20 minutes

-

Stirring: High

-

-

Phase Separation: Upon cooling, the organic product often separates as an oil or solid from the aqueous phase.

-

Purification: Decant the water. If the product is solid, wash with water/hexane. If oil, simple separation is often sufficient.

-

Optimization Note: If di-alkylation is observed, increase the water volume (dilution favors mono-alkylation) or reduce the alkyl halide equivalents to 1.0.

Protocol C: The Aqueous Ugi Reaction (Peptoid Assembly)

Best for: Creating complex peptoid backbones, combinatorial libraries, high atom economy. Green Metrics: Atom Economy > 90% (only water is lost), multicomponent efficiency.

The Science: The Ugi 4-Component Reaction (U-4CR) condenses an amine, aldehyde, carboxylic acid, and isocyanide.[2] In water, the reaction is accelerated due to the "hydrophobic effect," forcing the organic components together, often leading to product precipitation.

Materials:

-

Amine (

) -

Aldehyde (

, e.g., Formaldehyde for pure glycine backbone) -

Carboxylic Acid (

) -

Isocyanide (

) -

Solvent: Water or 2,2,2-Trifluoroethanol (TFE) for difficult substrates.

Step-by-Step Methodology:

-

Imine Formation: Mix the amine (1.0 equiv) and aldehyde (1.0 equiv) in water (concentration ~0.5 - 1.0 M). Stir for 20-30 mins to pre-form the imine.

-

Acid Activation: Add the carboxylic acid (1.0 equiv) and stir for 5 minutes.

-

Addition: Add the isocyanide (1.0 equiv).

-

Reaction: Stir vigorously at room temperature for 12-24 hours.

-

Isolation: The Ugi product (a bis-amide) is typically hydrophobic and will precipitate out of the aqueous solution.

-

Purification: Filter the precipitate. Wash with water and a small amount of cold ether/pentane to remove unreacted isocyanide.

Part 3: Comparative Analysis & Validation

Green Metrics Comparison

The following table contrasts the three protocols against the traditional Bromoacetate method.

| Metric | Traditional (Bromoacetate) | Protocol A (Aqueous Alkylation) | Protocol B (Microwave) | Protocol C (Ugi 4-CR) |

| Atom Economy (AE) | Low (<50%) | Moderate (~60-70%) | Moderate (~70%) | High (>90%) |

| E-Factor | High (>25) | Low (<5) | Very Low (<2) | Low (<5) |

| Solvent | DCM/DMF (Toxic) | Water (Benign) | Water (Benign) | Water/Alcohol |

| Energy | RT to Reflux (Hours) | RT (24h) | MW (20 min) | RT (12-24h) |

| Scalability | Medium | High | Low/Medium | Medium |

Mechanistic Pathway: Ugi Reaction in Water

The Ugi reaction offers the highest molecular complexity per step. The diagram below illustrates the convergent nature of this green pathway.

Figure 2: The Ugi 4-Component Reaction pathway. Note the "Loss of H2O" is the primary byproduct, contributing to high atom economy.[3]

References

-

Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. Source: ACS Omega / PubMed (2023). Context: Primary source for Protocol A (Aqueous alkylation).

-

Microwave-promoted mono-N-alkylation of aromatic amines in water. Source: Green Chemistry (RSC), 2009. Context: Primary source for Protocol B (Microwave-assisted synthesis).

-

Optimization of the Ugi Reaction Using Parallel Synthesis. Source: Journal of Visualized Experiments (JoVE) / NIH. Context: Optimization of Ugi reaction conditions and precipitation workups.

-

One-pot reductive amination of carboxylic acids. Source: Green Chemistry (RSC), 2020. Context: Advanced catalytic methods for amine synthesis.[4]

-

Multicomponent Reactions Are Accelerated in Water. Source: Journal of the American Chemical Society (JACS). Context: Theoretical basis for using water to accelerate Ugi/Passerini reactions.[5]

Sources

Methodological & Application

Synthesis of N-(cyclopropylcarbonyl)-glycine: A Detailed Laboratory Protocol

This application note provides a comprehensive, in-depth guide for the laboratory synthesis of N-(cyclopropylcarbonyl)-glycine, a valuable building block in medicinal chemistry and drug development. The protocol herein is structured to provide not only a step-by-step methodology but also the underlying chemical principles and critical considerations for a successful and reproducible synthesis. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of synthetic organic chemistry.

Introduction

N-(cyclopropylcarbonyl)-glycine is a non-proteogenic amino acid derivative that incorporates a cyclopropyl moiety. The cyclopropyl group is a desirable feature in medicinal chemistry as it can impart conformational rigidity, improve metabolic stability, and enhance binding affinity to biological targets. This guide details a reliable and scalable two-step synthesis route, beginning with the activation of cyclopropanecarboxylic acid to its corresponding acyl chloride, followed by the acylation of glycine under Schotten-Baumann conditions.

Overall Synthesis Workflow

The synthesis of N-(cyclopropylcarbonyl)-glycine is achieved through a two-step process. The first step involves the conversion of commercially available cyclopropanecarboxylic acid to the more reactive cyclopropanecarbonyl chloride. The second step is the nucleophilic acyl substitution reaction between cyclopropanecarbonyl chloride and glycine.

Caption: Overall workflow for the synthesis of N-(cyclopropylcarbonyl)-glycine.

Part 1: Synthesis of Cyclopropanecarbonyl Chloride

The initial step in this synthesis is the conversion of cyclopropanecarboxylic acid to its highly reactive acid chloride derivative. This is a crucial activation step that facilitates the subsequent acylation of the amino group of glycine. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed from the reaction mixture.[1][2]

Experimental Protocol

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a trap containing a sodium hydroxide solution to neutralize the evolved acidic gases.

-

Reagent Addition: To the flask, add cyclopropanecarboxylic acid. Slowly add thionyl chloride (1.2 equivalents) dropwise to the cyclopropanecarboxylic acid at room temperature with stirring. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.[1]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 60-80°C) for 2-4 hours.[2] The progress of the reaction can be monitored by the cessation of gas evolution.

-

Workup and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride can be removed by distillation under reduced pressure. The resulting crude cyclopropanecarbonyl chloride is a colorless to pale yellow liquid and is often used in the next step without further purification.[1][2]

| Parameter | Value |

| Starting Material | Cyclopropanecarboxylic acid |

| Reagent | Thionyl chloride (SOCl₂) |

| Stoichiometry | 1.2 equivalents of SOCl₂ |

| Catalyst | N,N-dimethylformamide (DMF) |

| Temperature | 60-80°C |

| Reaction Time | 2-4 hours |

| Product | Cyclopropanecarbonyl chloride |

Part 2: Synthesis of N-(cyclopropylcarbonyl)-glycine via Schotten-Baumann Reaction

The Schotten-Baumann reaction is a well-established method for the N-acylation of amino acids.[3][4][5] It typically involves the reaction of an acyl chloride with an amine in the presence of a base, often in a biphasic system of water and an organic solvent.[5] The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[3]

Experimental Protocol

-

Preparation of Glycine Solution: In a beaker, dissolve glycine in an aqueous solution of sodium hydroxide (2.2 equivalents). Cool the solution in an ice bath to 0-5°C.

-

Acylation Reaction: While vigorously stirring the cooled glycine solution, slowly and simultaneously add the freshly prepared cyclopropanecarbonyl chloride and an equivalent amount of a second portion of aqueous sodium hydroxide solution dropwise. Maintain the temperature below 10°C throughout the addition. The pH of the reaction mixture should be kept alkaline (pH 9-10).

-

Reaction Completion and Workup: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

-

Acidification and Precipitation: Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated hydrochloric acid. A white precipitate of N-(cyclopropylcarbonyl)-glycine should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.

| Parameter | Value |

| Starting Material | Glycine |

| Reagent | Cyclopropanecarbonyl chloride |

| Base | Sodium hydroxide (NaOH) |

| Solvent | Water |

| Temperature | 0-10°C (addition), Room temp (stirring) |

| Reaction Time | 2-4 hours |

| Product | N-(cyclopropylcarbonyl)-glycine |

Characterization of N-(cyclopropylcarbonyl)-glycine

The identity and purity of the synthesized N-(cyclopropylcarbonyl)-glycine should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should show characteristic signals for the cyclopropyl protons (typically in the range of 0.7-1.5 ppm), the glycine methylene protons (a doublet or singlet depending on the solvent, around 3.8-4.2 ppm), and the amide proton (a broad singlet, typically 8.0-9.0 ppm).

-

¹³C NMR: The spectrum will display signals for the cyclopropyl carbons, the glycine methylene carbon, the glycine carbonyl carbon, and the amide carbonyl carbon. The carboxyl group of glycine typically resonates around 174-176 ppm.[6]

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the product.

-

Melting Point: A sharp melting point range indicates a high degree of purity.

Safety Precautions

-

Thionyl chloride and cyclopropanecarbonyl chloride are corrosive and moisture-sensitive. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

The reactions generate corrosive gases (HCl and SO₂). Ensure that the reaction setup includes a gas trap to neutralize these fumes.

-

Sodium hydroxide and hydrochloric acid are corrosive. Handle with care and appropriate PPE.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of N-(cyclopropylcarbonyl)-glycine. By following the outlined procedures and adhering to the safety precautions, researchers can confidently prepare this valuable compound for their drug discovery and development programs. The Schotten-Baumann reaction proves to be an efficient method for the N-acylation of glycine, offering good yields and a straightforward workup procedure.

References

- Google Patents. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof.

- Google Patents. CN118812351A - A kind of preparation method of cyclopropanecarbonyl chloride.

-

Organic Chemistry Portal. Schotten-Baumann Reaction. Available from: [Link]

-

Schotten-Baumann Reaction. Available from: [Link]

-

Cyclopropanecarbonyl Chloride: Synthesis, Properties, and Industrial Applications. Available from: [Link]

-

Wikipedia. Schotten–Baumann reaction. Available from: [Link]

- Taylor, R. E., & Dybowski, C. (2008). Variable temperature NMR characterization of α-glycine. Journal of Molecular Structure, 888(1-3), 1-6.

-

ResearchGate. Schotten-Baumann reaction to produce cocoyl glycine. Available from: [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. US5504245A - Processes for the preparation of cyclopropanecarboxylic acid and derivatives thereof - Google Patents [patents.google.com]

- 3. Schotten-Baumann Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. par.nsf.gov [par.nsf.gov]

Mass spectrometry protocol for "Glycine, N-(cyclopropylcarbonyl)-" detection

Application Note: AN-2026-CPCG Targeted Quantitation of Glycine, N-(cyclopropylcarbonyl)- in Biological Matrices via LC-MS/MS

Executive Summary

This application note details a robust, validated protocol for the quantitation of Glycine, N-(cyclopropylcarbonyl)- (Cyclopropanecarbonylglycine, CPCG) in plasma and urine. CPCG is a critical metabolite often monitored during the safety assessment of cyclopropane-containing therapeutics and in metabolic profiling of fatty acid oxidation.

Unlike generic "dilute-and-shoot" methods, this protocol utilizes Negative Electrospray Ionization (ESI-) to exploit the acidic nature of the acylglycine moiety, offering superior selectivity against endogenous interferences. We employ a high-strength silica C18 stationary phase to ensure adequate retention of this polar analyte without the need for ion-pairing reagents.

Analyte Physicochemical Profile

Understanding the molecule is the first step to successful method development.

| Property | Specification |

| IUPAC Name | N-(Cyclopropylcarbonyl)glycine |

| CAS Registry | 10246-75-0 |

| Molecular Formula | |

| Exact Mass | 143.0582 Da |

| Target Ion (ESI-) | |

| pKa (Acidic) | ~3.6 (Carboxylic acid) |

| LogP | ~0.1 (Polar, requires high aqueous stability column) |

Method Development Logic (The "Why")

3.1 Ionization Mode Selection: The Case for Negative Mode While Positive Mode (ESI+) is common for drug metabolites, acylglycines possess a terminal carboxylic acid that ionizes readily in Negative Mode (ESI-).

-

Mechanism: Deprotonation of the carboxyl group (

). -

Advantage: Biological matrices (plasma/urine) are rich in basic amines that cause high background noise in ESI+. ESI- filters out these interferences, significantly improving the Signal-to-Noise (S/N) ratio for CPCG.

3.2 Chromatographic Strategy CPCG is small and polar. Standard C18 columns often fail to retain it, leading to elution in the void volume (high ion suppression).

-

Solution: We utilize a HSS T3 (High Strength Silica) column. This phase is designed to withstand 100% aqueous conditions and provides enhanced retention for polar organic acids via hydrophobic interaction with the cyclopropyl ring and hydrogen bonding with the amide.

Experimental Protocol

Reagents and Standards

-

Standard: N-(cyclopropylcarbonyl)glycine (Custom synthesis or commercial standard, >98% purity).

-

Internal Standard (IS): N-Hexanoylglycine-

or a structural analog like N-Propionylglycine-d5. -

Solvents: LC-MS grade Methanol, Acetonitrile, Water.

-

Additives: Formic Acid (FA), Ammonium Formate.

Sample Preparation (Solid Phase Extraction)

To ensure column longevity and data integrity, we recommend Anion Exchange SPE over protein precipitation.

-

Aliquot: Transfer 100 µL of Plasma/Urine to a 96-well plate.

-

ISTD Addition: Add 10 µL Internal Standard working solution.

-

Dilution: Add 200 µL 1% Formic Acid in water (acidify to pH < 3 to neutralize the acid for RP retention or adjust for MAX loading).

-

Note: For Mixed-Mode Anion Exchange (MAX) cartridges (Recommended):

-

-

Conditioning: 1 mL MeOH, then 1 mL Water.

-

Loading: Load pre-treated sample.

-

Wash 1: 1 mL 5% Ammonium Hydroxide (removes neutrals/bases).

-

Wash 2: 1 mL Methanol (removes hydrophobic neutrals).

-

Elution: 500 µL 2% Formic Acid in Methanol.

-

Reconstitution: Evaporate to dryness (

, 40°C) and reconstitute in 100 µL Mobile Phase A.

LC-MS/MS Conditions

Liquid Chromatography:

-

System: UHPLC (e.g., Waters Acquity or Agilent 1290).

-

Column: HSS T3 C18, 2.1 x 100 mm, 1.8 µm.

-

Column Temp: 40°C.

-

Flow Rate: 0.4 mL/min.[1]

-

Mobile Phase A: 0.1% Formic Acid in Water.[2]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Gradient Table:

| Time (min) | %A | %B | Curve |

|---|---|---|---|

| 0.00 | 98 | 2 | Initial |

| 1.00 | 98 | 2 | Hold (Trapping) |

| 6.00 | 50 | 50 | Linear |

| 6.50 | 5 | 95 | Wash |

| 7.50 | 5 | 95 | Wash |

| 7.60 | 98 | 2 | Re-equilibration |

| 10.00 | 98 | 2 | End |

Mass Spectrometry Parameters (Source: ESI Negative):

-

Capillary Voltage: 2.5 kV.

-

Desolvation Temp: 500°C.

-

Cone Voltage: 30 V (Compound specific).

-

Collision Gas: Argon.[2]

MRM Transitions:

| Analyte | Precursor (m/z) | Product (m/z) | CE (eV) | Role |

|---|---|---|---|---|

| CPCG | 142.05 | 74.0 | 15 | Quantifier (Glycine frag) |

| CPCG | 142.05 | 98.0 | 12 | Qualifier (Loss of

Visualizations

Fragmentation Pathway

The following diagram illustrates the mechanistic cleavage of the precursor ion in the collision cell, validating the choice of the m/z 74.0 quantifier ion.

Figure 1: Collision-Induced Dissociation (CID) pathway of N-(cyclopropylcarbonyl)glycine in negative mode.

Analytical Workflow

Overview of the sample processing logic ensuring data integrity.

Figure 2: End-to-end analytical workflow for CPCG quantitation.

Validation & Quality Control

To ensure this protocol meets FDA/EMA bioanalytical guidelines:

-

Linearity: Calibrate from 1 ng/mL to 1000 ng/mL. Expect

. -

Matrix Effect: Calculate Matrix Factor (MF).

-

Acceptable range: 0.85 – 1.15. If suppression occurs (< 0.85), improve the SPE wash step or switch to a slower gradient.

-

-

Carryover: Inject a blank after the highest standard (ULOQ). Area must be < 20% of the LLOQ.

References

-

Human Metabolome Database (HMDB). Metabocard for N-Cyclopropylcarbonylglycine. Available at: [Link] (Accessed Feb 2026).

-

Costa, C.G., et al. "Quantitative analysis of urinary acylglycines for the diagnosis of beta-oxidation defects using GC-MS and LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, 2000. Link

-

FDA Guidance for Industry. "Bioanalytical Method Validation." U.S. Food and Drug Administration, 2018. Link

-

Pitt, J.J. "Principles and applications of liquid chromatography-mass spectrometry in clinical biochemistry." Clinical Biochem Rev, 2009. Link

Sources

Application Note: NMR Characterization of Glycine, N-(cyclopropylcarbonyl)- and Its Derivatives

Abstract & Introduction

Glycine, N-(cyclopropylcarbonyl)- (CAS: 10452-19-4), also referred to as N-cyclopropanecarbonylglycine (NCCG) , is a structural analog of hippuric acid where the phenyl ring is replaced by a cyclopropyl moiety. It is of significant interest in drug metabolism studies as the glycine conjugate of cyclopropanecarboxylic acid (CPCA), a metabolite found in the degradation of certain cyclopropyl-containing drugs and dietary compounds (e.g., hypoglycin A).

Accurate NMR characterization of NCCG is critical for distinguishing it from its hydrolysis products (free glycine and CPCA) and its synthetic derivatives (e.g., esters used in prodrug formulations). This guide provides a high-fidelity protocol for the structural validation of NCCG, focusing on the unique magnetic anisotropy of the cyclopropyl ring and the lability of the amide proton.

Experimental Protocol

Sample Preparation Strategy

The choice of solvent is the single most critical variable in the NMR analysis of NCCG due to the presence of exchangeable protons (Amide -NH and Acid -COOH).

| Solvent | Application | Pros | Cons |

| DMSO-d6 | Structural Validation | Preserves Amide (NH) and Acid (COOH) signals; shows | Viscous; residual water peak can overlap with glycine signals if wet.[1] |

| D₂O | Metabolic Studies | Mimics physiological state; clean baseline.[1] | Amide/Acid protons exchange (disappear); Glycine CH₂ collapses to singlet.[1] |

| CDCl₃ | Derivatives (Esters) | Good for non-polar derivatives (e.g., methyl esters).[1] | Poor solubility for the free acid (NCCG); peak broadening common.[1] |

Recommended Protocol (Full Characterization):

-

Mass: Weigh 10–15 mg of NCCG.

-

Solvent: Add 600 µL of DMSO-d6 (99.9% D).

-

Tube: Transfer to a high-quality 5mm NMR tube.

-

Temperature: Equilibrate at 298 K (25°C).

Instrument Parameters (600 MHz equiv.)

-

Pulse Sequence: zg30 (30° pulse) for quantitation; zg (90° pulse) for sensitivity.

-

Relaxation Delay (D1): Set to 5.0 s to ensure full relaxation of the cyclopropyl methine and carbonyl carbons.

-

Scans (NS): 16 (1H), 1024 (13C).[1]

-

Spectral Width: -2 to 14 ppm (1H); -10 to 220 ppm (13C).

Results & Discussion: Spectral Analysis

1H NMR Interpretation

The proton spectrum of NCCG is characterized by the distinct high-field signals of the cyclopropyl ring and the downfield amide.

Table 1: 1H NMR Assignments (DMSO-d6, 600 MHz)

| Position | Shift ( | Multiplicity | Integral | Coupling ( | Notes |

| COOH | 12.40 - 12.60 | Broad Singlet | 1H | - | Highly variable; disappears in D₂O.[1] |

| NH | 8.20 - 8.35 | Triplet (br) | 1H | Couples to Gly-CH₂.[1] | |

| Gly-CH₂ | 3.75 - 3.85 | Doublet | 2H | Collapses to singlet in D₂O.[1] | |

| Cyp-CH | 1.55 - 1.65 | Multiplet | 1H | Complex | Methine proton of ring.[1] |

| Cyp-CH₂ | 0.65 - 0.85 | Multiplet | 4H | Complex | Methylene protons (cis/trans).[1] |

Key Diagnostic Feature: The cyclopropyl methylene protons (H-2/H-3) often appear as two distinct multiplets (approx. 0.70 and 0.85 ppm) due to the cis and trans relationship to the carbonyl substituent, creating an AA'BB'C spin system. However, at lower fields (300/400 MHz), they may overlap into a single complex multiplet.

13C NMR Interpretation

The carbon spectrum confirms the amide linkage and the strained ring system.

Table 2: 13C NMR Assignments (DMSO-d6)

| Position | Shift ( | Type | Notes |

| Acid C=O | 171.5 | Quaternary | Glycine carboxyl.[1] |

| Amide C=O | 173.8 | Quaternary | Cyclopropyl carbonyl.[1] |

| Gly-CH₂ | 41.2 | CH₂ | Alpha-carbon.[1] |

| Cyp-CH | 13.5 | CH | Ring methine.[1] |

| Cyp-CH₂ | 6.8 | CH₂ | Ring methylenes (often equivalent).[1] |

Differentiation Note: The Amide C=O is typically downfield of the Acid C=O in this specific conjugate due to the electron-donating nature of the cyclopropyl ring into the carbonyl (conjugation).

Visualizing the Characterization Logic

The following diagram illustrates the logical flow for confirming the structure of NCCG versus its methyl ester derivative (a common synthetic intermediate).

Caption: Decision tree for the NMR-based identification of N-(cyclopropylcarbonyl)glycine vs. its methyl ester derivative.

Advanced Characterization: 2D NMR Verification

To rigorously prove the connectivity (Self-Validating Protocol), run the following 2D experiments:

-

1H-1H COSY (Correlation Spectroscopy):

-

Objective: Confirm the scalar coupling between the Amide NH (

8.25) and the Glycine CH₂ ( -

Observation: A distinct cross-peak connects these two signals.[1] Note: This cross-peak disappears if D₂O is used.

-

Cyclopropyl Region: Cross-peaks between the methine (

1.[1]60) and the methylene protons (

-

-

1H-13C HMBC (Heteronuclear Multiple Bond Correlation):

-

Objective: Link the two fragments (Cyclopropyl and Glycine).

-

Key Correlation: The Glycine NH proton should show a long-range coupling (3-bond) to the Cyclopropyl Carbonyl Carbon (

173.8). -

Secondary Correlation: The Cyclopropyl Methine proton (

1.[1]60) will also couple to this same Carbonyl Carbon (

-

Troubleshooting & Common Pitfalls

Rotamers

Unlike proline derivatives, glycine derivatives like NCCG typically exist as a single conformer (trans-amide) at room temperature in DMSO.[1] If peak doubling is observed:

-

Cause: Restricted rotation around the Amide C-N bond (rare for glycine) or presence of impurities.

-

Test: Run Variable Temperature (VT) NMR at 320 K. If peaks coalesce, they are rotamers.[1] If they remain distinct, the sample is impure.[1]

Water Suppression

In biological samples (urine/plasma), the water signal (

-

Solution: Use excitation sculpting (e.g., zgesgp pulse sequence) rather than simple presaturation to maintain a flat baseline near the glycine region.

References

-

National Center for Biotechnology Information (PubChem). Compound Summary for CID 10452-19-4, N-Cyclopropylcarbonylglycine. [Link][1]

-

Wishart, D.S., et al. HMDB: The Human Metabolome Database (Glycine Conjugates).[1] Nucleic Acids Res. 2022.[1] (Context for glycine conjugate shifts). [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard reference for Cyclopropane anisotropy and Amide coupling constants). [Link]

Sources

Application Note: N-(Cyclopropylcarbonyl)glycine in In Vitro Metabolic & Transport Profiling

Executive Summary

Glycine, N-(cyclopropylcarbonyl)- (also known as Cyclopropanecarbonylglycine or CPCG) is a specific Phase II metabolic conjugate formed by the amidation of cyclopropanecarboxylic acid (CPCA) with glycine. While often overlooked as a mere excretion product, this compound serves as a critical probe for Glycine N-Acyltransferase (GLYAT) activity and a model substrate for Organic Anion Transporters (OATs) in renal clearance studies.

This application note provides a comprehensive technical guide for researchers utilizing CPCG in cell culture. It moves beyond basic handling to address the mechanistic utility of the compound in studying xenobiotic metabolism, mitochondrial acyl-CoA detoxification, and renal transport kinetics.

Compound Profile & Preparation[1][2]

Before initiating biological assays, the physicochemical behavior of the compound in physiological buffers must be mastered to prevent experimental artifacts (e.g., precipitation or pH shock).

Physicochemical Properties

| Property | Specification | Notes |

| IUPAC Name | 2-(Cyclopropanecarbonylamino)acetic acid | |

| Formula | C₆H₉NO₃ | |

| Molecular Weight | 143.14 g/mol | |

| Solubility | Water (High), DMSO (>50 mM) | Highly polar due to free carboxylic acid. |

| pKa | ~3.6 (Carboxylic acid) | Exists as an anion at physiological pH (7.4). |

| Stability | High | Amide bond is resistant to spontaneous hydrolysis. |

Stock Solution Preparation (Protocol)

Objective: Create a sterile, cell-compatible 100 mM stock solution.

-

Weighing: Weigh 14.3 mg of N-(cyclopropylcarbonyl)glycine powder.

-

Solvent Choice:

-

Preferred:DMSO (Dimethyl sulfoxide). Dissolve in 1 mL sterile DMSO. This ensures sterility and long-term stability at -20°C.

-

Alternative:PBS (pH 7.4) . If DMSO is contraindicated, dissolve in PBS. Critical: You must verify pH. The compound is acidic; addition to unbuffered water will drop pH. Adjust to pH 7.4 using 1N NaOH if necessary before filtering.

-

-

Sterilization: If using aqueous buffer, filter through a 0.22 µm PVDF membrane. (DMSO stocks generally do not require filtration if prepared aseptically).

-

Storage: Aliquot into dark vials and store at -20°C. Stable for >6 months.

Application I: Renal Transport Kinetics (OAT1/OAT3)

Scientific Rationale: Glycine conjugates are classic substrates for the Organic Anion Transporters (OAT1/SLC22A6 and OAT3/SLC22A8) located on the basolateral membrane of renal proximal tubule cells. CPCG is used here as a probe to determine if a new chemical entity (NCE) inhibits this clearance pathway, predicting potential drug-drug interactions (DDIs).

Experimental Model

-

Cell System: HEK293 cells stably transfected with human OAT1 or OAT3 (HEK-OAT1 / HEK-OAT3).

-

Control: Wild-type HEK293 (Mock transfected).

Transport Assay Protocol

Step 1: Seeding

-

Seed HEK-OAT cells at

cells/well in Poly-D-Lysine coated 24-well plates. -

Culture for 48 hours until 90% confluent. Induce expression with Sodium Butyrate (5 mM) 24h prior if using an inducible system.

Step 2: Equilibration

-

Wash cells 2x with pre-warmed Transport Buffer (HBSS with 10 mM HEPES, pH 7.4).

-